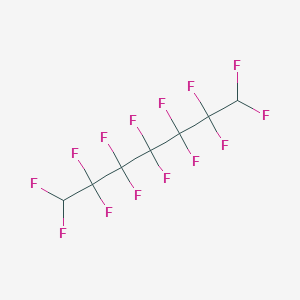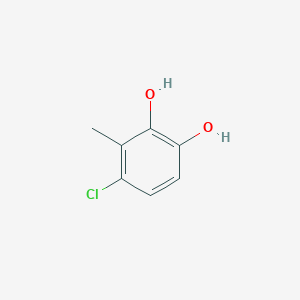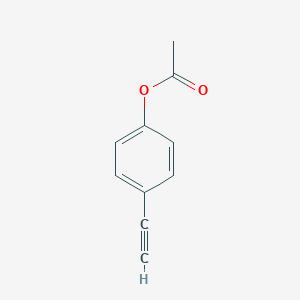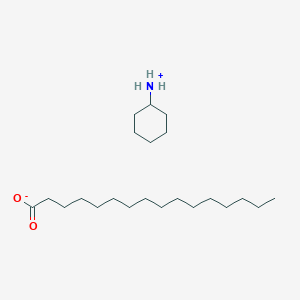![molecular formula C9H14 B102158 Tricyclo[4.2.1.0]nonane,exo- CAS No. 16526-27-5](/img/structure/B102158.png)
Tricyclo[4.2.1.0]nonane,exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.1.0]nonane,exo- is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by a unique tricyclic structure that includes three interconnected rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0]nonane,exo- typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of Tricyclo[4.2.1.0]nonane,exo- may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.2.1.0]nonane,exo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .
Aplicaciones Científicas De Investigación
Tricyclo[4.2.1.0]nonane,exo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Mecanismo De Acción
The mechanism by which Tricyclo[4.2.1.0]nonane,exo- exerts its effects involves its interaction with various molecular targets. The compound’s rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(4.2.1.02,5)nonane, endo-
- Bicyclo(2.2.1)heptane
- Bicyclo(2.2.2)octane
Uniqueness
Tricyclo[4.2.1.0]nonane,exo- is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
16526-27-5 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
tricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-5-6(1)8-3-4-9(7)8/h6-9H,1-5H2 |
Clave InChI |
WDCBAELLKZPSQD-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CC3 |
SMILES canónico |
C1CC2CC1C3C2CC3 |
Key on ui other cas no. |
16526-28-6 |
Sinónimos |
Tricyclo[4.2.1.02,5]nonane,exo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B102083.png)









